2-Fluoro-3-(methylsulfonyl)aniline
Overview
Description
2-Fluoro-3-(methylsulfonyl)aniline is an organic compound with the molecular formula C7H8FNO2S It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(methylsulfonyl)aniline typically involves the introduction of the fluorine and methylsulfonyl groups onto the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where an aniline derivative is treated with a fluorinating agent and a sulfonylating agent under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-(methylsulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
2-Fluoro-3-(methylsulfonyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Fluoro-3-(methylsulfonyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine and methylsulfonyl groups can influence the compound’s binding affinity and specificity for its molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
2-Fluoroaniline: Lacks the methylsulfonyl group, making it less versatile in certain reactions.
3-(Methylsulfonyl)aniline: Lacks the fluorine atom, which can affect its reactivity and applications.
4-Fluoro-3-(methylsulfonyl)aniline: The position of the fluorine atom is different, which can influence its chemical properties and reactivity.
Uniqueness: 2-Fluoro-3-(methylsulfonyl)aniline is unique due to the presence of both the fluorine and methylsulfonyl groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s reactivity and make it suitable for a wide range of applications in research and industry.
Biological Activity
2-Fluoro-3-(methylsulfonyl)aniline is an aromatic sulfonamide compound characterized by a fluorine atom and a methylsulfonyl group attached to a benzene ring. Its molecular formula is C₇H₈FNO₂S, with a molecular weight of 189.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications.
Chemical Structure and Properties
The unique structure of this compound allows it to engage in various biochemical interactions. The presence of the amino group enables participation in hydrogen bonding and other interactions with biological macromolecules.
Property | Value |
---|---|
Chemical Formula | C₇H₈FNO₂S |
Molecular Weight | 189.21 g/mol |
Functional Groups | Amino, Fluoro, Sulfonyl |
Solubility | Soluble in polar solvents |
Biological Activity
Research indicates that this compound interacts with various proteins and enzymes, influencing multiple biochemical pathways. Its biological activity can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it useful in developing new antibiotics.
- Inhibition of Enzymatic Activity : It has been observed to inhibit specific enzymes, which can affect metabolic pathways in target organisms.
- Potential Anticancer Properties : Some studies have explored its effects on cancer cell lines, indicating possible cytotoxic effects against certain types of cancer.
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to act by:
- Binding to Enzymes : The amino group can form hydrogen bonds with active sites on enzymes, inhibiting their activity.
- Modulating Signal Transduction Pathways : By interacting with specific receptors or signaling molecules, it may alter cellular responses.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of carbonic anhydrase by this compound showed that it could effectively reduce enzyme activity in vitro. This inhibition could have implications for conditions like glaucoma and epilepsy, where carbonic anhydrase plays a crucial role.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison was made with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Fluoro-4-(methylsulfonyl)aniline | Fluorine at position 4 | Different substitution pattern affects reactivity |
3-Fluoroaniline | Fluorine at position 3 | Lacks the methylsulfonyl group |
4-Methylsulfonylaniline | Methylsulfonyl group without fluorine | Serves as a control for studies involving fluorinated compounds |
The unique combination of functional groups in this compound contributes to its distinct biological profile compared to its analogues.
Properties
IUPAC Name |
2-fluoro-3-methylsulfonylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-12(10,11)6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPZERVGUAFTAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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